

# Methyl 6-chloronicotinate: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 6-chloronicotinate**

Cat. No.: **B105695**

[Get Quote](#)

An In-depth Guide on the Safe Handling, Properties, and Synthetic Applications of **Methyl 6-chloronicotinate** for Drug Discovery and Development Professionals.

**Methyl 6-chloronicotinate** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its utility stems from the presence of multiple reactive sites: the ester, the chloro-substituent, and the pyridine ring itself. These features allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its material safety, physical and chemical properties, and a detailed experimental protocol for its application in a common cross-coupling reaction.

## Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of **Methyl 6-chloronicotinate**.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| CAS Number        | 73781-91-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                         |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> CINO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>        |
| Molecular Weight  | 171.58 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                                           |
| IUPAC Name        | methyl 6-chloropyridine-3-carboxylate                                                          |
| Synonyms          | Methyl 6-chloro-3-pyridinecarboxylate, 6-Chloronicotinic acid methyl ester <a href="#">[3]</a> |
| InChI Key         | RMEDXVIWDFLGES-UHFFFAOYSA-N                                                                    |
| SMILES            | COC(=O)c1ccc(Cl)nc1                                                                            |

Table 2: Physical and Chemical Properties

| Property            | Value                                                                                                               |
|---------------------|---------------------------------------------------------------------------------------------------------------------|
| Physical State      | Solid, Crystals or Crystalline Powder <a href="#">[4]</a>                                                           |
| Appearance          | White to pale yellow or cream <a href="#">[4]</a>                                                                   |
| Melting Point       | 81 - 89 °C                                                                                                          |
| Boiling Point       | No data available                                                                                                   |
| Flash Point         | Not applicable                                                                                                      |
| Solubility          | Soluble in Ethanol, Ether, Methanol. Slightly soluble in Chloroform and Ethyl Acetate. Limited solubility in water. |
| Vapor Pressure      | No data available                                                                                                   |
| Decomposition Temp. | No data available                                                                                                   |
| pKa (Predicted)     | -2.07 ± 0.10                                                                                                        |

## Safety and Hazard Information

**Methyl 6-chloronicotinate** is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the GHS hazard classifications and the necessary personal protective equipment (PPE).

Table 3: GHS Hazard Classification

| Hazard Class                                     | Category | Hazard Statement                          |
|--------------------------------------------------|----------|-------------------------------------------|
| Skin Irritation                                  | 2        | H315: Causes skin irritation              |
| Eye Irritation                                   | 2A       | H319: Causes serious eye irritation       |
| Skin Sensitization                               | 1        | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3        | H335: May cause respiratory irritation    |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type          | Specification                                                                                                                                                   |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye/Face Protection      | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).                                                                           |
| Hand Protection          | Wear appropriate chemical-resistant gloves.                                                                                                                     |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.                                                                                                  |
| Respiratory Protection   | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |

## Experimental Protocols

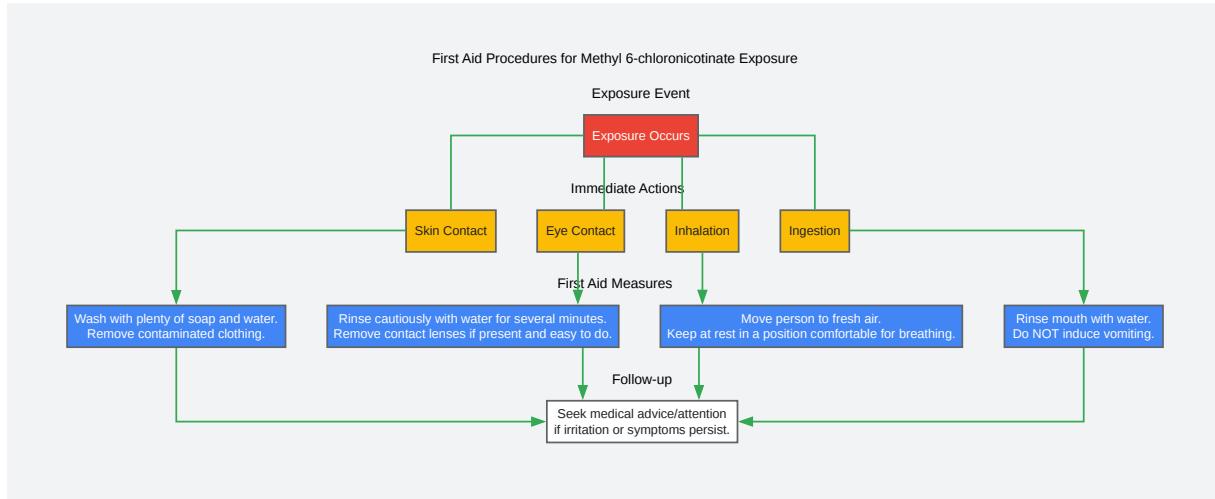
**Methyl 6-chloronicotinate** is a valuable substrate for various cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds. The following is a detailed, generalized protocol for a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This type of reaction is frequently used to introduce amine functionalities, which are prevalent in many pharmaceutical compounds.

## Generalized Protocol for Buchwald-Hartwig Amination

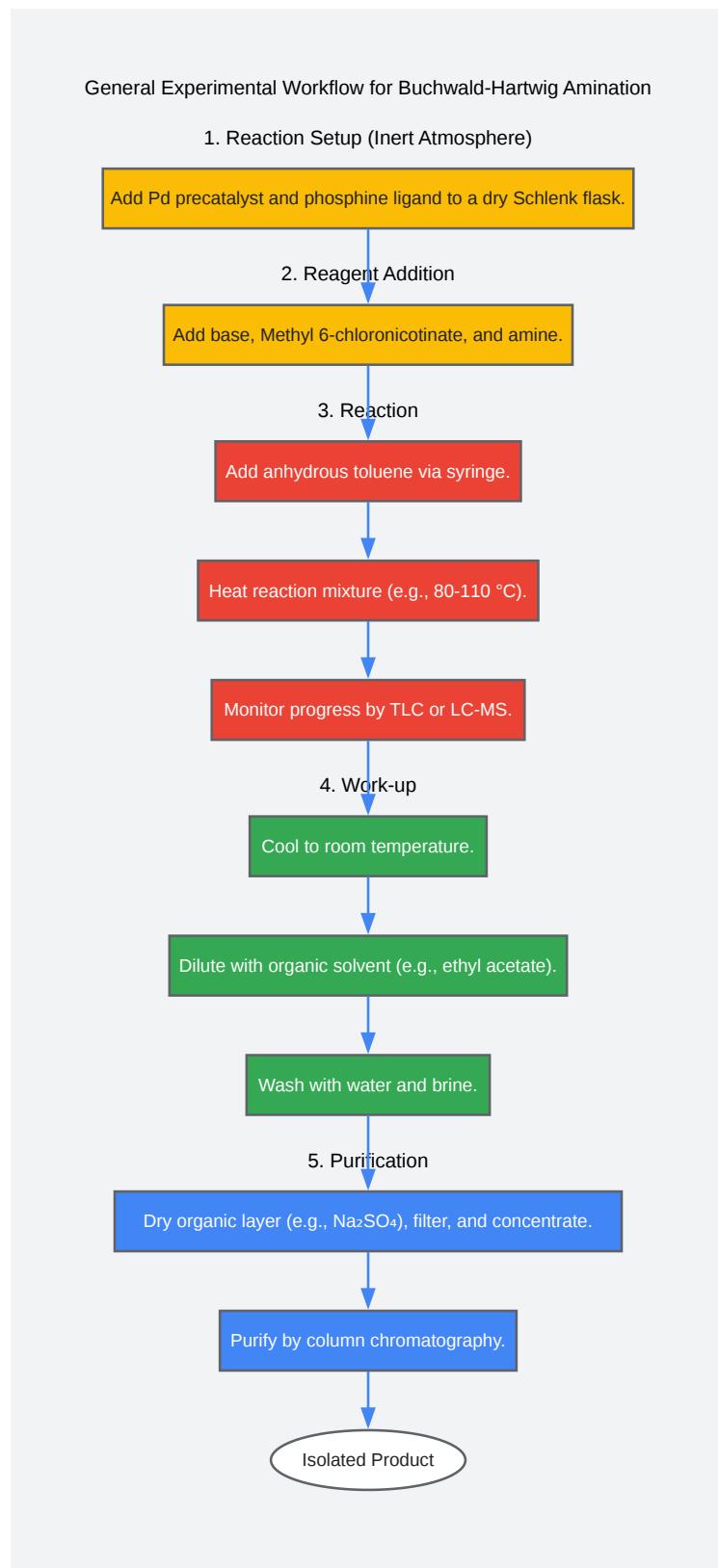
This protocol describes the coupling of **Methyl 6-chloronicotinate** with a primary or secondary amine.

### Materials:

- **Methyl 6-chloronicotinate** (1.0 equivalent)
- Amine (primary or secondary, 1.1-1.5 equivalents)
- Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-5 mol%)
- Phosphine ligand (e.g., XPhos, 1.2-6 mol%)[5]
- Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)[5]
- Anhydrous toluene
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)


### Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[5]
- Addition of Reagents: To the same flask, add the base, **Methyl 6-chloronicotinate**, and the desired amine.[5]


- Solvent Addition: Add anhydrous toluene via syringe.[5]
- Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

## Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows associated with the safe handling and use of **Methyl 6-chloronicotinate**.

[Click to download full resolution via product page](#)

### First Aid Workflow



[Click to download full resolution via product page](#)

### Buchwald-Hartwig Amination Workflow

## Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with local, regional, and national hazardous waste regulations. It is recommended to dispose of this material and its container at an approved waste disposal plant.

This document is intended for informational purposes only and does not replace a formal Material Safety Data Sheet (MSDS) or a risk assessment conducted by qualified personnel.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jk-sci.com](http://jk-sci.com) [jk-sci.com]
- 2. [chemscene.com](http://chemscene.com) [chemscene.com]
- 3. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Methyl 6-chloronicotinate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105695#methyl-6-chloronicotinate-material-safety-data-sheet-msds>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)